molecular formula C8H5BrN2 B1268445 5-Bromoquinoxaline CAS No. 76982-23-5

5-Bromoquinoxaline

Cat. No. B1268445
CAS RN: 76982-23-5
M. Wt: 209.04 g/mol
InChI Key: UJEGBESUCWOWNQ-UHFFFAOYSA-N
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Description

5-Bromoquinoxaline is a compound of interest due to its potential applications in various fields of chemistry and materials science. It serves as a key intermediate in the synthesis of complex molecules and has been studied for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 5-Bromoquinoxaline involves several key steps starting from base chemicals like 4-nitrobenzene-1,2-diamine. Methods include cyclization, hydrogenation, and bromination processes to achieve high yields. Optimal conditions have been identified for each step, such as the use of 1,3-dibromo-5,5-dimethylhydantoin as an effective brominating agent under mild conditions, resulting in high overall yields (Chang Dong-liang, 2009).

Scientific Research Applications

Synthesis Methods

  • 5-Bromoquinoxaline has been synthesized using different methods. Chang Dong-liang (2009) describes a mild synthesis method using 4-nitrobenzene-1,2-diamine, with high yields achieved through steps of cyclization, hydrogenation, and bromination (Chang Dong-liang, 2009). Similarly, Ha Cheng-yong (2009) provides an efficient method using 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent for 6-Amino-5-bromoquinoxaline, offering advantages like mild conditions, concise route, and high yield (Ha Cheng-yong, 2009).

Biological and Pharmacological Applications

  • Yifei Yang et al. (2016) explored the design, synthesis, and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. They synthesized a series of dihydroquinoxalinone derivatives, finding compound 5i with significant BRD4 inhibitory activities, which is vital in cancer treatment (Yifei Yang et al., 2016).

Antibacterial Activity

  • M. Mirzaei and A. Foroumadi (2000) conducted a study on the synthesis and in-vitro antibacterial activity of N-Piperazinyl Quinolone Derivatives with a 2-Thienyl Group. They found that compounds synthesized with quinolone derivatives, including 5-bromo-2-theinyl groups, exhibited high in vitro antibacterial activity against Gram-positive bacteria (M. Mirzaei & A. Foroumadi, 2000).

DNA Research and Cellular Analysis

  • J. Grawé et al. (1997) studied the quantitative and qualitative aspects of 5-Bromo-2′-deoxyuridine (BrdU) in inducing micronuclei in mice. They observed significant increases in micronucleated polychromatic erythrocytes, indicating its potential for studying genetic mutations and effects (J. Grawé et al., 1997).
  • S. Bonhoeffer et al. (2000) developed a mathematical framework for analyzing BrdU-labeling experiments, which is key in measuring cell turnover kinetics in various biological studies (S. Bonhoeffer et al., 2000).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGBESUCWOWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346216
Record name 5-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoxaline

CAS RN

76982-23-5
Record name 5-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
WD Brown, AH Gouliaev - Synthesis, 2002 - thieme-connect.com
… Hollstein and Krisov have prepared 5-bromoquinoxaline (12) in a 6 step procedure (yield not … Using NBS/H 2 SO 4 at room temperature to 60 C, 5-bromoquinoxaline could be isolated in …
Number of citations: 52 www.thieme-connect.com
SP SHIRAME, SK PASALE, SY JADHAV… - International Journal …, 2014 - researchgate.net
… at ambient temperature and the quinoxaline 1, 2, 3-triazole derivatives (4a-l) were prepared by the copper catalysed azide alkyne cycloaddition reaction of 6-azido -5-bromoquinoxaline …
Number of citations: 0 www.researchgate.net
S Ucar, S Eşsiz, A Daştan - Tetrahedron, 2017 - Elsevier
… out by the procedure described in Section 4.40 using 5-bromoquinoxaline (9) (210 mg, 1.0 … by eluting with 40% EtOAc/n-hexane and 5-bromoquinoxaline-1-oxide (31) was obtained as …
Number of citations: 11 www.sciencedirect.com
SA Munk, DA Harcourt, PN Arasasingham… - Journal of medicinal …, 1997 - ACS Publications
… 6-Amino-5-bromoquinoxaline was treated with sodium hydride and then phenyl cyanate, which was derived from cyanogen bromide and phenol, to afford an electrophilic intermediate …
Number of citations: 54 pubs.acs.org
GA Parada, LA Fredin, MP Santoni, M Jäger… - Inorganic …, 2013 - ACS Publications
… This was successfully achieved using 2,6-di(trimethylstannyl)pyridine, (30) 2 equiv of 5-bromoquinoxaline, and tetrakis(triphenylphosphine)palladium(0) under microwave irradiation. …
Number of citations: 50 pubs.acs.org
SP Shirame, RB Bhosale - Green Chemistry, 2018 - books.google.com
… The quinoxaline 1, 2, 3 triazole derivatives were prepared by the copper catalyzed azide and alkyne cycloaddition reaction of 6-azido-5-bromoquinoxaline with various substituted …
Number of citations: 6 books.google.com
A Lewanowicz, J Lipiński, Z Ruziewicz… - Journal of …, 1989 - Elsevier
Highly resolved phosphorescence and S 1 (n, π ∗ ) ←S 0 phosphorescence excitation spectra and some photophysical properties of 5- and 6-monohaloquinoxalines (XQs, X = Cl or Br) …
Number of citations: 14 www.sciencedirect.com
C Dardonville, I Rozas - Medicinal research reviews, 2004 - Wiley Online Library
… The 5-bromoquinoxaline brimonidine (70, Fig. 10) is an example of 2aminoimidazoline showing a good binding affinity to I2-IBS (pKi ¼ 7.47) and different selectivity with respect to α2-…
Number of citations: 167 onlinelibrary.wiley.com
M Barbasiewicz, A Szadkowska, R Bujok… - Organometallics, 2006 - ACS Publications
… In a Schlenk tube was placed a solution of 5-bromoquinoxaline (0.069 g, 0.33 mmol) in toluene (1.5 mL), and solid Pd(PPh 3 ) 4 (0.011 g, 3 mol %) was added under argon. Neat Bu 3 …
Number of citations: 147 pubs.acs.org
Y Shirasaki - Journal of pharmaceutical sciences, 2008 - Elsevier
… Conversion of 2,6-dicloro-p-aminobenzene into 5-bromoquinoxaline provided more than 20-fold higher corneal permeability and 10-fold higher drug levels in aqueous humor after …
Number of citations: 100 www.sciencedirect.com

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